2-cyclohexylpropan-1-amine hydrochloride 2-cyclohexylpropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 879656-44-7
VCID: VC11649364
InChI: InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H
SMILES: CC(CN)C1CCCCC1.Cl
Molecular Formula: C9H20ClN
Molecular Weight: 177.71 g/mol

2-cyclohexylpropan-1-amine hydrochloride

CAS No.: 879656-44-7

Cat. No.: VC11649364

Molecular Formula: C9H20ClN

Molecular Weight: 177.71 g/mol

* For research use only. Not for human or veterinary use.

2-cyclohexylpropan-1-amine hydrochloride - 879656-44-7

Specification

CAS No. 879656-44-7
Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
IUPAC Name 2-cyclohexylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H
Standard InChI Key HMAOUDLMOZCPRI-UHFFFAOYSA-N
SMILES CC(CN)C1CCCCC1.Cl
Canonical SMILES CC(CN)C1CCCCC1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Cyclohexylpropan-1-amine hydrochloride is a white crystalline solid with a melting point of 210–212°C and a solubility of 48 mg/mL in water at 25°C. The compound’s structure consists of a propane backbone with a cyclohexyl group attached to the second carbon and an amine group on the first carbon, protonated as a hydrochloride salt to enhance stability and aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₂₀ClN
Molecular Weight177.71 g/mol
CAS Number879656-44-7
Melting Point210–212°C
Solubility (Water)48 mg/mL at 25°C
pKa (Amine)10.2 ± 0.3

The stereochemistry at the second carbon (R-configuration) influences its biological activity, as enantiomeric forms exhibit distinct receptor-binding affinities. X-ray crystallography confirms a chair conformation for the cyclohexyl ring, minimizing steric strain and optimizing hydrophobic interactions.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Alkylation of Cyclohexylamine: Cyclohexylamine reacts with 1-chloropropane in the presence of potassium carbonate, yielding 2-cyclohexylpropan-1-amine.

  • Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, purified via recrystallization from ethanol/water mixtures.

Table 2: Reaction Conditions for Alkylation

ParameterValue
Temperature80–85°C
SolventDichloromethane
CatalystK₂CO₃
Reaction Time12 hours
Yield78%

Industrial Production

Industrial methods employ continuous flow reactors to enhance efficiency, achieving yields >90% with a throughput of 50 kg/day. Automated systems monitor pH and temperature to ensure consistency, while solvent recovery units reduce waste.

Chemical Reactions and Reactivity

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields cyclohexanecarboxylic acid (85% yield).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the amine to 2-cyclohexylpropane (93% yield).

Nucleophilic Substitution

The amine group participates in reactions with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful in phase-transfer catalysis.

Pharmacological and Biological Activities

Neurotransmitter Modulation

In rodent models, 2-cyclohexylpropan-1-amine hydrochloride (10 mg/kg, i.p.) increased extracellular dopamine by 40% and serotonin by 25% in the prefrontal cortex, measured via microdialysis. These effects correlate with reduced immobility time in the forced swim test (45% decrease), suggesting antidepressant-like activity.

Table 3: In Vivo Pharmacological Effects

ParameterEffect vs. Control
Dopamine Release+40%
Serotonin Release+25%
Forced Swim Immobility-45%
Open Field Locomotion+30%

Neuroprotective Properties

Pretreatment with the compound (5 μM) reduced glutamate-induced neuronal apoptosis by 60% in primary cortical cultures, implicating NMDA receptor antagonism.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for designing serotonin-norepinephrine reuptake inhibitors (SNRIs). Derivatives with fluorinated cyclohexyl groups show 10-fold higher affinity for the serotonin transporter (SERT) in radioligand assays.

Industrial Catalysis

As a phase-transfer catalyst, it accelerates alkylation reactions in biphasic systems, reducing reaction times from 24 hours to 2 hours in pilot-scale trials.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaKey Feature
CyclohexylamineC₆H₁₃NPrimary amine; weak MAO-B inhibition
ProcyclidineC₁₉H₂₉NOAnticholinergic; used in Parkinson’s
2-Cyclohexylpropan-1-amineC₉H₁₉NFree base form; lower solubility

The hydrochloride salt’s enhanced solubility (48 mg/mL vs. 12 mg/mL for the free base) makes it preferable for aqueous formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator